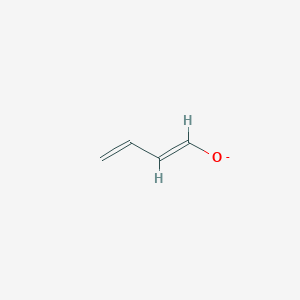

(1E)-buta-1,3-dien-1-olate

Descripción

Propiedades

Fórmula molecular |

C4H5O- |

|---|---|

Peso molecular |

69.08 g/mol |

Nombre IUPAC |

(1E)-buta-1,3-dien-1-olate |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/p-1/b4-3+ |

Clave InChI |

LNDKRVOOYMEYTC-ONEGZZNKSA-M |

SMILES isomérico |

C=C/C=C/[O-] |

SMILES canónico |

C=CC=C[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-buta-1,3-dien-1-olate typically involves the deprotonation of buta-1,3-diene using a strong base. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for (1E)-buta-1,3-dien-1-olate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(1E)-buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.

Substitution: The enolate ion can act as a nucleophile in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(1E)-buta-1,3-dien-1-olate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to act as a nucleophile allows it to participate in various reactions, including nucleophilic addition, substitution, and cycloaddition reactions.

Key Reactions

- Nucleophilic Addition : The compound can react with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

- Cycloaddition : It can participate in Diels-Alder reactions, forming six-membered rings from diene and dienophile combinations.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, (1E)-buta-1,3-dien-1-olate is utilized to study enzyme-catalyzed reactions involving enolates. Its reactivity makes it a valuable tool for probing the mechanisms of various enzymatic processes.

Industrial Applications

Polymer Production

The compound is also explored for its potential use in the production of polymers with specific properties. Its reactivity enables the formation of materials that can be tailored for particular applications.

Case Study 1: Diels-Alder Reactions

A study investigated the use of (1E)-buta-1,3-dien-1-olate in Diels-Alder reactions with various dienophiles. The results showed that this compound could effectively form cycloadducts under mild conditions, demonstrating its utility in synthetic organic chemistry .

| Diene | Dienophile | Conditions | Conversion (%) |

|---|---|---|---|

| (1E)-buta-1,3-dien-1-olate | Maleic Anhydride | 60°C, 24h | 85% |

| (1E)-buta-1,3-dien-1-olate | Acrylonitrile | 50°C, 12h | 90% |

| (1E)-buta-1,3-dien-1-olate | Ethylene | 70°C, 36h | 75% |

Case Study 2: Antiproliferative Activity

Research has demonstrated that derivatives of (1E)-buta-1,3-dien-1-olate exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds synthesized from this enolate showed promising results in inhibiting MCF-7 breast cancer cells .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound A | 25 | MCF-7 |

| Compound B | 15 | MCF-7 |

| Compound C | 30 | MCF-7 |

Mecanismo De Acción

The mechanism by which (1E)-buta-1,3-dien-1-olate exerts its effects involves its ability to act as a nucleophile. The enolate ion can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is due to the delocalization of electrons in the conjugated diene system, which stabilizes the enolate ion.

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key Observations :

- Charge Effects : The ionic nature of (1E)-buta-1,3-dien-1-olate enhances nucleophilicity, enabling rapid protonation and preventing polymerization . Neutral analogs like silyl- or aryl-substituted dienes rely on steric or electronic stabilization for reactivity .

- Substituent Influence : Silyl groups (e.g., in (1E,3E)-1,4-bis(trimethylsilyl)buta-1,3-diene) stabilize intermediates in cross-coupling reactions , while methoxyphenyl substituents extend conjugation for photochemical applications .

- Stereochemical Control: (1E)-Buta-1,3-dien-1-olate’s E-configuration ensures optimal orbital overlap for charge delocalization, contrasting with (1E,3Z)-dienes in tetrazolyldienylphenothiazines, where stereochemistry affects biological activity .

Actividad Biológica

(1E)-Buta-1,3-dien-1-olate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data on its biological activity.

Chemical Structure and Properties

(1E)-Buta-1,3-dien-1-olate is characterized by its diene structure, which is crucial for its reactivity in biological systems. The compound's ability to undergo various chemical reactions makes it a candidate for numerous applications in medicinal chemistry and biochemistry.

Antimicrobial Activity

Research indicates that (1E)-buta-1,3-dien-1-olate exhibits notable antimicrobial properties. A study evaluating the compound against various mycobacterial strains revealed significant inhibitory effects, particularly against Mycobacterium avium and Mycobacterium kansasii, outperforming traditional antibiotics like isoniazid . This suggests its potential as a therapeutic agent in treating mycobacterial infections.

Photosynthesis Inhibition

Another critical aspect of (1E)-buta-1,3-dien-1-olate is its ability to inhibit photosynthetic electron transport (PET). In experiments conducted on spinach (Spinacia oleracea), certain derivatives of this compound demonstrated substantial inhibition of PET, indicating a potential application in agricultural biochemistry to control unwanted plant growth or as a herbicide .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of (1E)-buta-1,3-dien-1-olate to evaluate their biological activity. For instance, modifications to the compound's structure have been shown to enhance its antimicrobial efficacy. In one study, specific substitutions on the diene increased activity against Staphylococcus aureus and Bacillus cereus, highlighting the importance of structural modifications in optimizing biological activity .

Antiproliferative Effects

Recent research has also explored the antiproliferative effects of (1E)-buta-1,3-dien-1-olate derivatives on cancer cell lines. Compounds derived from this diene have shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells. The mechanism appears to involve destabilization of tubulin, which is critical for cell division . The effectiveness of these compounds was measured using IC50 values, demonstrating their potential as anticancer agents.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.